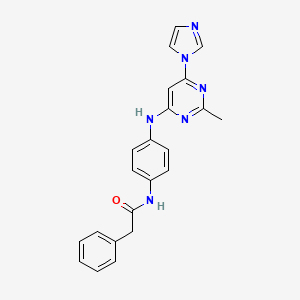

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide is a synthetic compound designed for advanced scientific research. It boasts a unique molecular structure combining imidazole and pyrimidine functionalities, making it a versatile candidate for various scientific applications.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .

Mode of Action

Imidazole-containing compounds are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Imidazole-containing compounds are known to have a wide range of biological activities, suggesting they can induce various molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide typically begins with the preparation of the 2-phenylacetamide backbone, followed by the functionalization of the pyrimidine and imidazole rings. Key steps involve:

Formation of the 2-phenylacetamide core: : This is achieved through a condensation reaction between phenylacetic acid and an appropriate amine.

Pyrimidine ring functionalization:

Imidazole ring attachment: : Using a substitution reaction to introduce the imidazolyl group at the 6-position of the pyrimidine ring.

Reaction conditions: : The synthesis typically requires controlled temperatures (0-100°C), inert atmospheres (e.g., nitrogen or argon), and the use of various solvents (e.g., dimethylformamide, tetrahydrofuran).

Industrial Production Methods

Industrial-scale production involves optimization of the above synthetic routes to ensure high yields and purity. This often requires:

Catalysts: : Use of palladium or platinum catalysts for specific coupling reactions.

Automated reactors: : Enhanced control over reaction conditions through automation.

Purification techniques: : Advanced chromatography and crystallization methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide can undergo a variety of chemical reactions, including:

Oxidation: : Can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of N-oxides.

Reduction: : Hydrogenation or use of reducing agents like lithium aluminum hydride can reduce specific functional groups.

Substitution: : Various nucleophilic or electrophilic substitutions at the imidazole or pyrimidine rings.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, concentrated sulfuric acid.

Reduction: : Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride.

Substitution: : Alkyl halides for nucleophilic substitution, acid chlorides for electrophilic substitution.

Major Products

Oxidation products: : Formation of N-oxides or carboxylic acids.

Reduction products: : Formation of amines or alcohols depending on the functional groups present.

Substitution products: : Varied products depending on the substituent introduced.

Scientific Research Applications

Chemistry

Catalysis: : Acts as a ligand in coordination complexes for catalysis.

Organic Synthesis: : Used as a building block in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: : Functions as an inhibitor for specific enzymes, useful in studying enzyme mechanisms.

Signal Transduction: : Involved in research on cellular signaling pathways.

Medicine

Drug Development:

Diagnostics: : Used in the development of diagnostic assays for certain diseases.

Industry

Material Science: : Utilized in the synthesis of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

N-(4-aminophenyl)-2-phenylacetamide: : Similar core structure but lacks the pyrimidine and imidazole rings.

N-(4-(pyrimidin-4-ylamino)phenyl)-2-phenylacetamide: : Contains the pyrimidine ring but lacks the imidazole ring.

Uniqueness

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-phenylacetamide stands out due to:

Dual Functionalization: : The presence of both imidazole and pyrimidine rings offers unique chemical and biological properties.

Versatility: : Its ability to participate in a variety of chemical reactions and applications across multiple scientific fields.

This compound's multi-faceted nature makes it a valuable asset in advancing scientific research and industrial applications.

Properties

IUPAC Name |

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c1-16-24-20(14-21(25-16)28-12-11-23-15-28)26-18-7-9-19(10-8-18)27-22(29)13-17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,27,29)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNVMUFDZHICMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(DIETHYLAMINO)PHENYL]-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2513289.png)

![2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2513296.png)

![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2513297.png)

![N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2513299.png)

![N-(7-aminoheptyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2513305.png)